Superior In Vivo Efficacy of Piperacillin-BLI-489 vs. Piperacillin-Tazobactam in Murine Systemic Infection Models
In a murine model of systemic infection, the combination of piperacillin with BLI-489 (8:1 ratio) demonstrated statistically superior efficacy compared to piperacillin-tazobactam against several key β-lactamase-producing strains. For an AmpC (class C)-producing E. cloacae infection, the piperacillin-BLI-489 combination reduced the 50% effective dose (ED50) of piperacillin to 38 mg/kg, whereas piperacillin-tazobactam required an ED50 of 71 mg/kg [1]. This represents a nearly two-fold improvement in potency. Against a class D (OXA-1)-producing E. coli strain, the ED50 was 86 mg/kg for piperacillin-BLI-489 compared to 270 mg/kg for piperacillin-tazobactam, a 3.1-fold enhancement [1].
| Evidence Dimension | In vivo efficacy (ED50 of piperacillin) |
|---|---|
| Target Compound Data | 38 mg/kg |
| Comparator Or Baseline | Piperacillin-tazobactam: 71 mg/kg |
| Quantified Difference | ED50 is 1.9-fold lower (more potent) for piperacillin-BLI-489 |
| Conditions | Murine systemic infection model, E. cloacae GC 4142 (AmpC, class C β-lactamase producer), treatment at 30 min post-infection |
Why This Matters
This quantifies BLI-489's superior ability to restore piperacillin's in vivo activity against a class C β-lactamase producer, a profile where tazobactam is known to be less effective, making BLI-489 the superior research tool for AmpC-related studies.
- [1] Petersen, P. J., Jones, C. H., Venkatesan, A. M., & Bradford, P. A. (2009). Efficacy of piperacillin combined with the penem beta-lactamase inhibitor BLI-489 in murine models of systemic infection. Antimicrobial Agents and Chemotherapy, 53(4), 1698-1700. (Data derived from Table 2) View Source
